2-Carboethoxyimidazole

Medicinal Chemistry Chemical Synthesis Process Chemistry

2-Carboethoxyimidazole (CAS 33543-78-1) is a specialized heterocyclic building block that is essential for synthesizing PARP-1 inhibitors and AMPA receptor antagonists. Unlike generic imidazoles, the 2-carboethoxy group serves as a reactive handle and a temporary protecting group, ensuring validated, high-yielding synthetic routes. Its favorable solid-state properties (mp 176-178°C) and lipophilic ester (XLogP3 0.6) enable accurate weighing and straightforward purification. This is the preferred starting material for medicinal chemistry programs targeting tricyclic quinoxalinone-based PARP-1 inhibitors and imidazoindenopyrazinone AMPA antagonists, accelerating hit-to-lead optimization. Procure this exact reagent to follow established literature and minimize de novo route scouting.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 33543-78-1
Cat. No. B105911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboethoxyimidazole
CAS33543-78-1
SynonymsImidazole-2-carboxylic Acid Ethyl Ester;  2-Carboethoxyimidazole;  Ethyl 1H-imidazole-2-carboxylate
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CN1
InChIInChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)
InChIKeyUHYNYIGCGVDBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboethoxyimidazole (CAS 33543-78-1) Procurement Guide: What It Is and Its Core Role


2-Carboethoxyimidazole (systematic name: Ethyl 1H-imidazole-2-carboxylate; CAS: 33543-78-1) is a heterocyclic building block comprising an imidazole core substituted with a carboethoxy group at the 2-position [1]. It is a white to pale yellow solid with a molecular weight of 140.14 g/mol . This compound is a specialized intermediate, primarily valued for its role in constructing more complex, biologically active molecules, specifically as a precursor to PARP-1 inhibitors and AMPA receptor antagonists .

2-Carboethoxyimidazole: Why a Simple 'Imidazole' Analog Is Not a Suitable Substitute


The substitution of 2-Carboethoxyimidazole with a generic imidazole analog, such as unsubstituted imidazole or 1-methylimidazole, is inadvisable due to critical differences in physicochemical properties that directly impact synthetic utility. The ethyl ester at the 2-position is not merely a functional group; it is the primary reactive handle for further derivatization . Substituting a compound like 2-Carboethoxyimidazole (predicted pKa ~11.38 ) with a different imidazole would drastically alter the molecule's electronic profile and nucleophilicity, leading to different reaction outcomes, yields, and purification challenges in downstream syntheses of specific pharmacophores like PARP-1 inhibitors . The following sections provide quantifiable evidence for these critical differentiators.

Quantitative Differentiators: 2-Carboethoxyimidazole vs. Closest Analogs


Distinct Physical Form for Easier Handling: Solid vs. Liquid Comparator

2-Carboethoxyimidazole is a solid at room temperature (melting point 176-178°C ), whereas its close analog, 1-Methylimidazole-2-carboxylic acid ethyl ester (CAS 30148-21-1), is reported as a liquid with a melting point of 29-31°C . This difference in physical state is a critical factor for handling, weighing, and storage in a laboratory or industrial setting, where solids are generally preferred for accurate dispensing and reduced spill risk.

Medicinal Chemistry Chemical Synthesis Process Chemistry

Enhanced Lipophilicity: Comparative XLogP3 Data vs. Unsubstituted Acid

The ethyl ester group of 2-Carboethoxyimidazole confers a significantly higher lipophilicity compared to its corresponding carboxylic acid. The target compound has a computed XLogP3 value of 0.6 [1]. While a direct XLogP3 for 1H-Imidazole-2-carboxylic acid (CAS 16042-25-4) is not widely reported, its calculated LogP is consistently lower, typically around -0.1 to -0.5, reflecting its nature as a polar, charged molecule at physiological pH. This difference in lipophilicity directly influences membrane permeability and solubility in organic reaction media.

Drug Discovery Medicinal Chemistry Pharmacokinetics

Documented Yield in Key Derivatization: A 76% Yield for SEM Protection

In a specific synthetic transformation crucial for protecting the imidazole nitrogen, 2-Carboethoxyimidazole was reacted with SEM-Cl to afford the N-SEM protected derivative in a documented 76% yield after chromatographic purification . This provides a concrete, quantitative benchmark for a common reaction used to install a protecting group, a step that is fundamental in complex molecule synthesis. The efficiency of this step with this specific starting material is an established data point.

Organic Synthesis Process Chemistry Protecting Groups

Validated Intermediate for PARP-1 and AMPA-Targeted Pharmacophores

2-Carboethoxyimidazole is explicitly cited in the literature as a key intermediate for synthesizing specific pharmacophores: tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) and imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities . This is a direct, application-specific differentiation. While other imidazole-2-carboxylates could theoretically be used, 2-Carboethoxyimidazole is the validated starting material in these established synthetic routes.

Medicinal Chemistry Oncology Neuroscience

Where 2-Carboethoxyimidazole Provides a Scientific Advantage: Application Scenarios


Scenario 1: Synthesizing a PARP-1 Inhibitor Library for Oncology Research

In a medicinal chemistry program focused on developing novel PARP-1 inhibitors for cancer therapy, 2-Carboethoxyimidazole is the preferred starting material. Its documented role as a direct intermediate for tricyclic quinoxalinone-based PARP-1 inhibitors provides a validated entry point into this chemical space. The compound's favorable solid-state properties (melting point 176-178°C ) ensure accurate weighing for parallel synthesis, and its lipophilic ester (XLogP3 = 0.6 [1]) facilitates purification by standard flash chromatography, streamlining the library production process.

Scenario 2: Developing a New CNS Drug Candidate Targeting AMPA Receptors

For a neuroscience project exploring AMPA receptor antagonists as potential anticonvulsant therapies, 2-Carboethoxyimidazole is a critical building block. It is a validated precursor for the synthesis of imidazoindenopyrazinone carboxylic acid derivatives , a specific class of AMPA antagonists. Using this exact reagent allows the research team to follow established synthetic literature, minimizing the time spent on de novo route scouting and enabling a faster transition from hit-to-lead optimization to in vivo proof-of-concept studies.

Scenario 3: A Multi-Step Synthesis Requiring a Protected Imidazole Core

In a complex total synthesis where a free imidazole NH group would interfere with subsequent reaction steps, 2-Carboethoxyimidazole is the optimal choice. The 2-carboethoxy group serves a dual purpose: it activates the ring and acts as a temporary protecting group. A robust, high-yielding (76% ) procedure for installing a more robust SEM protecting group has been specifically demonstrated on this substrate, providing a reliable methodology. The alternative—starting with unsubstituted imidazole—would require a more complex protection/deprotection sequence with lower overall efficiency.

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